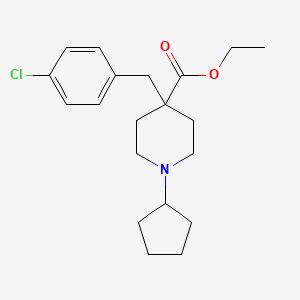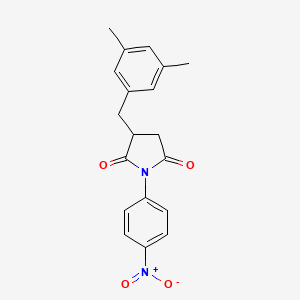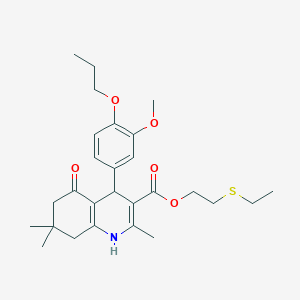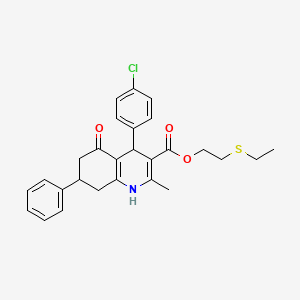
1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide is a chemical compound with potential therapeutic applications. This compound is known for its ability to bind to specific receptors in the brain, which can lead to various physiological and biochemical effects. In
作用機序
The mechanism of action of 1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide involves its binding to specific receptors in the brain. This binding leads to various physiological and biochemical effects, such as the modulation of neurotransmitter release and the regulation of ion channel activity. The precise mechanism of action is still being studied, but it is believed to involve the modulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide are diverse and complex. This compound has been found to modulate the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been found to regulate the activity of ion channels, such as the voltage-gated potassium channel. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
実験室実験の利点と制限
The advantages of using 1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide in lab experiments include its high potency and selectivity for certain receptors in the brain. This compound has also been optimized for high purity and yield, making it an ideal candidate for further study. However, the limitations of using this compound in lab experiments include the need for specialized equipment and expertise to synthesize and handle the compound safely.
将来の方向性
There are several future directions for the study of 1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide. One direction is the further exploration of its potential therapeutic applications in neurological disorders. Another direction is the study of its mechanism of action and its effects on intracellular signaling pathways. Additionally, the development of new synthetic methods and analogs of this compound could lead to the discovery of new therapeutic agents. Finally, the study of the pharmacokinetics and pharmacodynamics of this compound could provide valuable insights into its potential use in clinical settings.
In conclusion, 1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide is a chemical compound with potential therapeutic applications. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further study of this compound could lead to the discovery of new therapeutic agents for neurological disorders.
合成法
The synthesis of 1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide involves several steps. The first step is the synthesis of 2-fluorobenzylamine, which is then reacted with 3'-methoxy-2-biphenylcarboxylic acid to form the corresponding amide. This amide is then reacted with piperidine-4-carboxylic acid to yield the final product. The synthesis method has been optimized to yield high purity and high yield of the compound.
科学的研究の応用
1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide has been studied extensively for its potential therapeutic applications. It has been found to have an affinity for certain receptors in the brain, such as the dopamine D2 receptor and the sigma-1 receptor. This compound has been studied for its potential use in the treatment of various neurological disorders, such as Parkinson's disease, schizophrenia, and depression.
特性
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-[2-(3-methoxyphenyl)phenyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27FN2O2/c1-31-22-9-6-8-20(17-22)23-10-3-5-12-25(23)28-26(30)19-13-15-29(16-14-19)18-21-7-2-4-11-24(21)27/h2-12,17,19H,13-16,18H2,1H3,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGUSYTXBFERCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=CC=C2NC(=O)C3CCN(CC3)CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-fluorobenzyl)-N-(3'-methoxy-2-biphenylyl)-4-piperidinecarboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(5-methyl-2-thienyl)sulfonyl]piperidine](/img/structure/B5122681.png)
![N-[2-(tert-butylthio)ethyl]-2,4-dichlorobenzamide](/img/structure/B5122689.png)
![N~2~-[(2,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-1,3,4-thiadiazol-2-ylglycinamide](/img/structure/B5122691.png)

![2-(2-ethoxyphenyl)-7-methyl-2,3,5,6,7,8-hexahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B5122705.png)



![2-(2-{4-[3-(1,3-benzodioxol-5-ylmethoxy)-2-hydroxypropyl]-1-piperazinyl}ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione dihydrochloride](/img/structure/B5122734.png)
![N,N-diethyl-1-[(1-naphthylamino)carbonothioyl]-3-piperidinecarboxamide](/img/structure/B5122753.png)



![1-(4-ethoxyphenyl)-3-[(4-fluorobenzyl)amino]-2,5-pyrrolidinedione](/img/structure/B5122774.png)